molecular formula C11H16ClNO2 B12818065 (R)-2-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride

(R)-2-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride

Cat. No.: B12818065
M. Wt: 229.70 g/mol
InChI Key: YBRVUWWIKIHZNE-HNCPQSOCSA-N
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Description

®-2-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural properties, which include an amino group, a phenyl ring with two methyl groups, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylbenzaldehyde and a suitable amino acid derivative.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid derivative.

    Hydrochloride Formation: Finally, the amino acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, with similar structural properties but different biological activity.

    2-Amino-3-phenylpropanoic acid: A related compound lacking the methyl groups on the phenyl ring.

    2-Amino-3-(2,6-dimethylphenyl)butanoic acid: A derivative with an additional carbon in the side chain.

Uniqueness

®-2-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the dimethyl-substituted phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1

InChI Key

YBRVUWWIKIHZNE-HNCPQSOCSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@H](C(=O)O)N.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)N.Cl

Origin of Product

United States

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